Zileuton sodium
Zileuton sodium
Zileuton (sodium) is an orally active inhibitor of 5-lipoxygenase, and thus inhibits leukotrienes (LTB4, LTC4, LTD4, and LTE4) formation. Zileuton (sodium) is the sodium salt form of Zileuton. Zileuton [N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyure] inhibited 5-hydroxyeicosatetraenoic acid synthesis by rat basophilic leukemia cell 20,000 x g supernatant and rat polymorphonuclear leukocytes (PMNL) (IC50 = 0.5 and 0.3 microM) respectively. It also inhibited leukotriene (LT)B4 biosynthesis by rat PMNL (IC50 = 0.4 microM), human PMNL (IC50 = 0.4 microM) and human whole blood (IC50 = 0.9 microM). Inhibition of human PMNL LTB4 biosynthesis was removed readily by a simple wash procedure [1]. Zileuton produced a 0.35-L (95% CI, 0.25 to 0.45 L) increase in the FEV1 within 1 hour of administration (P < 0.001 compared with placebo), equivalent to a 14.6% increase from baseline [2]. Zileuton has been demonstrated to act as an anti-inflammatory agent by virtue of its well-known ability to inhibit 5-lipoxygenase (5-LO). However, the effects of zileuton on cardiovascular disease and cardiomyocyte apoptosis are unclear [3]. Clinical indications: Asthma Toxicity: Sinusitis, Nausea and Pharyngolaryngeal pain
Brand Name:
Vulcanchem
CAS No.:
118569-21-4
VCID:
VC0001980
InChI:
InChI=1S/C11H11N2O2S.Na/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10;/h2-7H,1H3,(H2,12,14);/q-1;+1
SMILES:
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)[O-].[Na+]
Molecular Formula:
C11H11N2NaO2S
Molecular Weight:
258.27
Zileuton sodium
CAS No.: 118569-21-4
Inhibitors
VCID: VC0001980
Molecular Formula: C11H11N2NaO2S
Molecular Weight: 258.27
CAS No. | 118569-21-4 |
---|---|
Product Name | Zileuton sodium |
Molecular Formula | C11H11N2NaO2S |
Molecular Weight | 258.27 |
IUPAC Name | sodium;1-[1-(1-benzothiophen-2-yl)ethyl]-1-oxidourea |
Standard InChI | InChI=1S/C11H11N2O2S.Na/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10;/h2-7H,1H3,(H2,12,14);/q-1;+1 |
SMILES | CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)[O-].[Na+] |
Description | Zileuton (sodium) is an orally active inhibitor of 5-lipoxygenase, and thus inhibits leukotrienes (LTB4, LTC4, LTD4, and LTE4) formation. Zileuton (sodium) is the sodium salt form of Zileuton. Zileuton [N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyure] inhibited 5-hydroxyeicosatetraenoic acid synthesis by rat basophilic leukemia cell 20,000 x g supernatant and rat polymorphonuclear leukocytes (PMNL) (IC50 = 0.5 and 0.3 microM) respectively. It also inhibited leukotriene (LT)B4 biosynthesis by rat PMNL (IC50 = 0.4 microM), human PMNL (IC50 = 0.4 microM) and human whole blood (IC50 = 0.9 microM). Inhibition of human PMNL LTB4 biosynthesis was removed readily by a simple wash procedure [1]. Zileuton produced a 0.35-L (95% CI, 0.25 to 0.45 L) increase in the FEV1 within 1 hour of administration (P < 0.001 compared with placebo), equivalent to a 14.6% increase from baseline [2]. Zileuton has been demonstrated to act as an anti-inflammatory agent by virtue of its well-known ability to inhibit 5-lipoxygenase (5-LO). However, the effects of zileuton on cardiovascular disease and cardiomyocyte apoptosis are unclear [3]. Clinical indications: Asthma Toxicity: Sinusitis, Nausea and Pharyngolaryngeal pain |
Reference | [1]. Sirois, P., et al., Effect of Zileuton (A-64077) on the 5-lipoxygenase activity of human whole blood ex vivo. Agents Actions, 1991. 34(1-2): p. 117-20. [2]. Israel, E., et al., The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma. Ann Intern Med, 1993. 119(11): p. 1059-66. [3]. Kwak, H.J., et al., The cardioprotective effects of zileuton, a 5-lipoxygenase inhibitor, are mediated by COX-2 via activation of PKC delta. Cell Signal, 2010. 22(1): p. 80-7. |
PubChem Compound | 78357785 |
Last Modified | Dec 05 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume